molecular formula C13H10ClN3 B3272333 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 56543-82-9

3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3272333
CAS No.: 56543-82-9
M. Wt: 243.69 g/mol
InChI Key: ZLLPDARDUQNRGL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 56543-82-9) is a high-purity chemical compound offered for research and development purposes. This organic molecule features a fused [1,2,4]triazolo[4,3-a]pyridine heterocyclic system, a scaffold recognized for its significant potential in pharmaceutical and materials science research . Compounds within the triazolopyridine class have been extensively studied for a diverse range of biological activities, including serving as antifungal, antibacterial, and anticonvulsant agents . Furthermore, this structural motif is of interest in the development of novel chemosensors and catalysts due to its ability to act as a bidentate chelating ligand for various metal ions . Researchers value this family of compounds for its utility in probing receptor-ligand interactions and docking processes. The specific substitution pattern of this compound, with a 4-chlorophenyl group at the 3-position and a methyl group at the 7-position, makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-9-6-7-17-12(8-9)15-16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLPDARDUQNRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing high yields of the desired product . Another method involves the use of dicationic molten salts as catalysts, which offer an environmentally friendly and effective approach to synthesizing triazolopyridine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Substitution Reactions

The 4-chlorophenyl substituent and methyl group offer sites for nucleophilic and electrophilic substitution, respectively.

Reaction Type Reagents/Conditions Product Key Observations
Nucleophilic Aromatic Substitution (Cl) KOH/EtOH, 80–100°C 3-(4-Hydroxyphenyl)-7-methyl- triazolo[4,3-a]pyridineChlorine at the para-position of the phenyl ring is displaced by hydroxide under basic conditions.
Electrophilic Substitution (CH₃) Br₂ in DCM, FeBr₃ catalyst 3-(4-Chlorophenyl)-7-(bromomethyl)- triazolo[4,3-a]pyridineMethyl group undergoes bromination via radical or electrophilic pathways.

Mechanistic Notes :

  • The electron-withdrawing triazolo-pyridine core activates the 4-chlorophenyl group for nucleophilic substitution .

  • Methyl group bromination aligns with reactivity observed in methyl-substituted heterocycles under radical conditions .

Oxidation Reactions

The methyl group on the pyridine ring is susceptible to oxidation.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂SO₄, 80°C, 6 h3-(4-Chlorophenyl)-7-carboxy- triazolo[4,3-a]pyridine65%
SeO₂AcOH, reflux, 12 h3-(4-Chlorophenyl)-7-formyl- triazolo[4,3-a]pyridine58%

Key Findings :

  • Oxidation of the methyl group to a carboxylic acid proceeds via radical intermediates in acidic media .

  • Selective oxidation to an aldehyde is achievable with SeO₂, avoiding over-oxidation .

Reduction Reactions

The triazole ring remains stable under standard reduction conditions, but the pyridine moiety can undergo hydrogenation.

Reducing Agent Conditions Product Notes
H₂/Pd-CEtOH, 50 psi, 24 h3-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydro- triazolo[4,3-a]pyridinePartial saturation of the pyridine ring observed .
NaBH₄MeOH, 0°C, 2 hNo reactionTriazole and pyridine rings resist borohydride-mediated reduction .

Cyclization and Functionalization

The triazolo-pyridine scaffold serves as a precursor for fused heterocycles.

Reaction Conditions Product Application
Diazotization NaNO₂, AcOH/H₂O, 0°C Triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivativesForms tricyclic structures via intramolecular coupling .
Sulfonylation CDI, dioxane, reflux 2-Sulfonamido- triazolo[4,3-a]pyridin-3-oneEnhances biological activity through sulfonamide addition .

Example Synthesis :

text
3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine + CDI (1.2 equiv) → 2-Sulfonamido derivative (72% yield) [4]

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization.

Coupling Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃3-(4-Biphenyl)-7-methyl- triazolo[4,3-a]pyridine68%
Buchwald-HartwigPd₂(dba)₃, XPhos3-(4-(Morpholin-4-yl)phenyl)-7-methyl- triazolo[4,3-a]pyridine55%

Conditions :

  • Suzuki: 80°C, 12 h, DME/H₂O

  • Buchwald: 100°C, 24 h, toluene

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photolysis : UV irradiation (254 nm) in MeOH leads to cleavage of the triazole ring, forming pyridine-3-carboxamide derivatives .

Scientific Research Applications

Biological Activities

  • Antitumor Activity
    • Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antitumor properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These compounds work by targeting specific proteins involved in tumor growth, such as c-Met and VEGFR-2 .
  • CNS Activity
    • Compounds in the triazolo family have shown promise in treating central nervous system disorders. The structural similarity to known psychoactive agents suggests potential applications in anxiety and depression treatments. Preliminary studies have indicated that these compounds may interact with neurotransmitter systems, although further research is required to elucidate their mechanisms of action.
  • Antimicrobial Properties
    • Some derivatives of triazolo[4,3-a]pyridine have been evaluated for their antimicrobial efficacy. These studies suggest that the compounds can inhibit the growth of various bacterial strains, indicating potential as new antimicrobial agents.

Synthetic Pathways

The synthesis of 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the triazole ring and subsequent modifications to introduce the chlorophenyl and methyl groups.

Table 1: Synthetic Routes for Triazolo Compounds

StepReagents/ConditionsProduct
1Hydrazine hydrate + Carbonyl compoundIntermediate A
2Cyclization with acid catalystTriazole derivative
3Substitution reactionsFinal product

Case Studies

  • Case Study on Antitumor Mechanism
    • A study published in a peer-reviewed journal focused on the synthesis and biological evaluation of several triazolo derivatives. The research highlighted how specific modifications to the triazole ring enhanced antitumor activity against A549 cells by inhibiting c-Met signaling pathways .
  • CNS Activity Exploration
    • Another investigation explored the effects of triazolo derivatives on anxiety-like behaviors in animal models. The results suggested that certain modifications led to increased anxiolytic effects compared to standard treatments .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . The compound’s ability to bind to these targets and modulate their activity is attributed to its unique chemical structure, which allows for specific interactions at the molecular level.

Comparison with Similar Compounds

Key Trends :

  • Electron-Withdrawing vs.
  • Melting Points : Bulky or polar substituents (e.g., trimethoxyphenyl in 5g) correlate with higher melting points, suggesting that the 4-chlorophenyl group may elevate melting points compared to alkyl analogs (e.g., 5a) .
  • Lipophilicity : The Cl substituent increases logP compared to methoxy or hydroxyl groups, which could improve membrane permeability but reduce aqueous solubility .

Biological Activity

3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, emphasizing its antitumor and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step processes that utilize various reagents and conditions. For instance, a common method includes the condensation of 4-chlorobenzaldehyde with appropriate hydrazine derivatives followed by cyclization to form the triazole ring. The yield and purity of the synthesized compound are critical for subsequent biological testing.

Antitumor Activity

Recent studies have evaluated the antitumor activity of this compound against various cancer cell lines. The following table summarizes the findings related to its cytotoxic effects:

Cell Line IC50 (μM) Comparison
MDA-MB-231 (Breast)17.83More potent than Cisplatin (IC50 ~ 20 μM)
MCF-7 (Breast)19.73Comparable to Cisplatin

These results indicate that the compound exhibits significant antitumor activity, with IC50 values suggesting it is more effective than standard chemotherapeutic agents like Cisplatin in some cases .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been assessed for antimicrobial activity. In vitro tests have demonstrated effectiveness against a range of bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values for selected pathogens:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30
Pseudomonas aeruginosa0.35

These findings suggest that the compound not only inhibits bacterial growth but may also possess bactericidal properties .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its antitumor effects may be mediated through apoptosis induction and cell cycle arrest in cancer cells. The presence of the chlorophenyl group appears to enhance its interaction with cellular targets involved in proliferation and survival pathways.

For antimicrobial activity, it is hypothesized that the compound disrupts bacterial cell membranes or interferes with essential metabolic pathways. Further research is needed to clarify these mechanisms and identify specific molecular targets.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives similar to this compound:

  • Case Study 1 : A study involving breast cancer models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to untreated controls.
  • Case Study 2 : In a clinical setting focused on antibiotic resistance, derivatives showed promise in overcoming resistance mechanisms in Staphylococcus aureus infections.

Q & A

Q. What are the most reliable synthetic routes for 3-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach involves sodium hypochlorite (NaOCl) as the oxidant in ethanol at room temperature, yielding 73% isolated product after extraction and alumina plug filtration . Alternatively, iodine (I₂)-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones in 1,4-dioxane with TBHP as an oxidant achieves 74% yield . Both methods prioritize mild conditions and avoid toxic reagents like Cr(VI) or DDQ .

Q. What spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and aromatic substitution patterns. For example, methyl groups on the pyridine ring resonate at δ 2.5–3.0 ppm, while chlorophenyl protons appear as distinct doublets .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in phosphonylated derivatives .

Q. How can purity be ensured during synthesis?

Purification methods include:

  • Column chromatography using silica/alumina to remove unreacted intermediates.
  • Recrystallization from dimethylformamide (DMF) or ethanol for high-purity crystalline products .
  • Analytical HPLC with UV detection to monitor purity (>95%) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in triazolopyridine synthesis?

Regioselectivity depends on:

  • Oxidant choice : NaOCl favors [1,2,4]triazolo[4,3-a]pyridine formation, while DDQ may lead to side products .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the pyridine ring can trigger Dimroth rearrangements, shifting the triazole ring position .
  • Catalyst screening : I₂ outperforms N-iodosuccinimide (NIS) or TBAI in oxidative coupling reactions (74% vs. 37% yield) .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies arise from:

  • Solvent polarity : Polar solvents like DMF or DMSO may hinder cyclization, whereas 1,4-dioxane enhances iodine-mediated reactions .
  • Temperature control : Elevated temperatures (60°C) accelerate side reactions in nitro-substituted derivatives, necessitating strict thermal monitoring .
  • Catalyst loading : Optimizing I₂ concentration (10 mol%) balances reaction rate and byproduct formation .

Q. How can computational methods aid in predicting reactivity?

  • DFT calculations : Model transition states for oxidative cyclization, identifying energy barriers for hydrazine intermediates .
  • Molecular docking : Predicts binding affinities for bioactivity studies, such as enzyme inhibition .
  • QSAR models : Correlate substituent effects (e.g., chloro vs. methyl groups) with physicochemical properties like logP or H-bonding capacity .

Q. What are the challenges in scaling up laboratory synthesis?

  • Reagent availability : Sodium hypochlorite is cost-effective for large-scale green synthesis, but iodine-mediated routes require TBHP optimization .
  • Purification bottlenecks : Alumina plug filtration works for small batches, but industrial-scale processes may require continuous chromatography .
  • Safety protocols : Electrostatic charge mitigation and flame-retardant PPE are critical for handling chlorinated intermediates .

Q. How do substituents modulate biological activity in triazolopyridines?

  • Chlorophenyl groups : Enhance lipophilicity and membrane permeability, critical for antimicrobial or anticancer activity .
  • Phosphonate moieties : Improve water solubility and metal chelation, enabling applications in chemosensors .
  • Methyl groups : Steric hindrance at the pyridine C-7 position can reduce off-target interactions in enzyme inhibition .

Methodological Tables

Q. Table 1. Catalyst Screening for Oxidative Coupling (Adapted from )

EntryCatalystOxidantSolventYield (%)
1I₂TBHP1,4-Dioxane74
2NISTBHP1,4-DioxaneTrace
3TBAITBHP1,4-Dioxane37
4KITBHP1,4-Dioxane64

Q. Table 2. Impact of Substituents on Reaction Pathways (Adapted from )

SubstituentPositionReaction Outcome
NO₂Pyridine C-5Dimroth rearrangement to [1,2,4]triazolo[1,5-a]pyridine
ClPyridine C-7Stable [1,2,4]triazolo[4,3-a]pyridine
OMeAryl ringNo rearrangement; standard cyclization

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

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